molecular formula C22H18N6OS B287750 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287750
M. Wt: 414.5 g/mol
InChI Key: UCVNEDFMGVLFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as AKT inhibitor VIII, is a small molecule inhibitor that targets the AKT signaling pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. AKT inhibitor VIII has been extensively studied for its potential use in cancer therapy and other diseases related to aberrant AKT signaling.

Mechanism of Action

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII targets the this compound signaling pathway by inhibiting the activity of this compound. This compound is a serine/threonine kinase that is activated by various growth factors and cytokines. Upon activation, this compound phosphorylates downstream targets involved in cell growth, proliferation, and survival. This compound inhibitor VIII binds to the ATP-binding site of this compound, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound inhibitor VIII has been shown to have potent inhibitory activity against this compound in vitro and in vivo. In cancer cells, this compound inhibitor VIII induces cell cycle arrest and apoptosis, leading to decreased cell growth and survival. In addition to its anti-cancer effects, this compound inhibitor VIII has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Furthermore, this compound inhibitor VIII has been shown to have cardioprotective effects in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII is a highly specific inhibitor of this compound, making it a valuable tool for studying the this compound signaling pathway in vitro and in vivo. However, like all small molecule inhibitors, this compound inhibitor VIII has limitations in terms of its pharmacokinetics and toxicity. In addition, the use of this compound inhibitor VIII in animal models may not fully reflect the complexity of the this compound signaling pathway in humans.

Future Directions

Despite the promising results obtained with 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII, there is still much to be learned about the this compound signaling pathway and its role in disease. Future research directions may include the development of more potent and specific this compound inhibitors, the investigation of this compound signaling in different disease contexts, and the identification of biomarkers for patient stratification and monitoring. In addition, the combination of this compound inhibitors with other targeted therapies may enhance their efficacy and reduce the risk of resistance. Overall, this compound inhibitor VIII represents a valuable tool for studying the this compound signaling pathway and has great potential for the development of novel therapeutics for cancer and other diseases.

Synthesis Methods

The synthesis of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-chloro-6-(4-methylphenoxy)pyrimidine, followed by the reaction of the resulting compound with 4-cyano-3-(methylthio)-1H-pyrazole. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound is confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII has been extensively studied for its potential use in cancer therapy. The this compound signaling pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. This compound inhibitor VIII has been shown to inhibit the activity of this compound, leading to cell cycle arrest and apoptosis in cancer cells. In addition to cancer therapy, this compound inhibitor VIII has also been investigated for its potential use in other diseases related to aberrant this compound signaling, such as diabetes, cardiovascular disease, and neurodegenerative diseases.

properties

Molecular Formula

C22H18N6OS

Molecular Weight

414.5 g/mol

IUPAC Name

5-amino-1-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C22H18N6OS/c1-14-8-10-16(11-9-14)29-19-12-18(25-21(26-19)15-6-4-3-5-7-15)28-20(24)17(13-23)22(27-28)30-2/h3-12H,24H2,1-2H3

InChI Key

UCVNEDFMGVLFEY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.